6,7-Dimethylpyrazolo[1,5-a]pyrazin-3-ol
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Overview
Description
6,7-Dimethylpyrazolo[1,5-a]pyrazin-3-ol is a heterocyclic compound with the molecular formula C8H9N3O. It is characterized by a fused ring structure consisting of pyrazole and pyrazine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethylpyrazolo[1,5-a]pyrazin-3-ol typically involves the reaction of 3,5-dimethylpyrazole with acetophenone derivatives. The process includes N-propargylation of the pyrazole ring followed by cyclization with amine derivatives in the presence of cesium carbonate (Cs2CO3) in methanol . This method allows for the formation of the desired pyrazolopyrazine structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethylpyrazolo[1,5-a]pyrazin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or pyrazine rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
6,7-Dimethylpyrazolo[1,5-a]pyrazin-3-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it useful in materials science, particularly in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6,7-Dimethylpyrazolo[1,5-a]pyrazin-3-ol involves its interaction with molecular targets within cells. For instance, in cancer research, the compound has been shown to induce cell death in certain cancer cell lines by interfering with cellular pathways and molecular targets involved in cell proliferation . The exact pathways and targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethylpyrazolo[1,5-a]pyridin-3-ol: This compound has a similar structure but with a pyridine ring instead of a pyrazine ring.
Pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives: These derivatives share the pyrazolopyrazine core structure and have been studied for their biological activities.
Uniqueness
6,7-Dimethylpyrazolo[1,5-a]pyrazin-3-ol is unique due to its specific ring structure and the presence of both methyl groups at positions 6 and 7
Properties
IUPAC Name |
6,7-dimethylpyrazolo[1,5-a]pyrazin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-5-6(2)11-7(3-9-5)8(12)4-10-11/h3-4,12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXAIYJEOSHCTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=C(C=N2)O)C=N1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2490432-00-1 |
Source
|
Record name | 6,7-dimethylpyrazolo[1,5-a]pyrazin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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